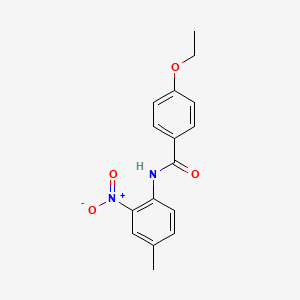
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C16H16N2O4 It is characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: 4-ethoxy-N-(4-methyl-2-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-ethoxy-N-(4-carboxy-2-nitrophenyl)benzamide.
科学研究应用
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- 4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide
- 4-ethoxy-N-(4-nitrophenyl)benzamide
Uniqueness
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the nitro group provides a site for reduction and further chemical modification. The methyl group contributes to its steric and electronic properties, influencing its reactivity and interactions with molecular targets.
属性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-13-7-5-12(6-8-13)16(19)17-14-9-4-11(2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
InChI 键 |
JNJRBDIZRSGTKF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dichloro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B14931614.png)

![N-(2-chlorophenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14931618.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)
![5-{[3-(Cyclohexylcarbamoyl)-4,5-dimethylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14931631.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B14931633.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14931645.png)

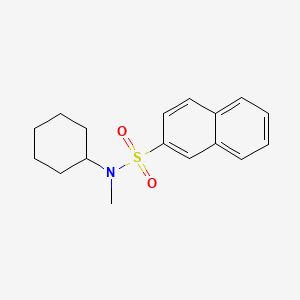
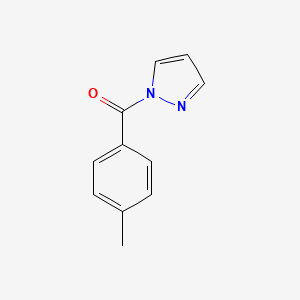
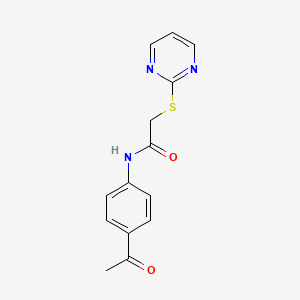
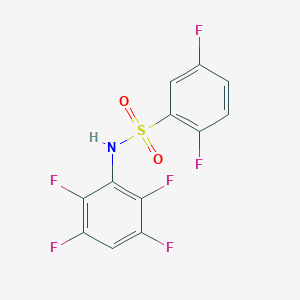
![3-[(3-Chloro-4-methylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931698.png)
![propan-2-yl 2-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14931703.png)
